molecular formula C13H21NO B13180191 (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine

(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine

Cat. No.: B13180191
M. Wt: 207.31 g/mol
InChI Key: BXDVYYXCTVFKDC-LLVKDONJSA-N
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Description

Structural Comparison to Related Compounds

Compound CAS Number Molecular Formula Key Structural Differences
(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine 1212331-36-6 C12H19NO R-configuration at C1
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol 1212120-57-4 C13H20O2 Hydroxyl group instead of amine
2-[3-Ethoxy-4-(3-methylbutoxy)phenyl]ethanamine 60905313 C15H25NO2 Additional ethoxy group at C3

The stereochemistry at C1 critically influences its interactions with chiral environments, such as enzyme active sites. The 3-methylbutoxy group enhances lipid solubility compared to shorter alkoxy chains, as evidenced by its octanol-water partition coefficient (logP ≈ 2.8).

Historical Context of Chiral Phenethylamine Derivatives in Organic Chemistry

Chiral phenethylamines have played a pivotal role in organic chemistry since the early 20th century. Key historical milestones include:

Early Developments (1900–1950)

  • 1920s : Isolation of natural phenethylamines like epinephrine highlighted the biological importance of chiral centers.
  • 1930s : Synthetic methods for resolving enantiomers of amphetamines emerged, underscoring the pharmacological relevance of stereochemistry.

Modern Advances (1970s–Present)

  • Asymmetric Synthesis : Catalytic methods enabled efficient production of enantiopure derivatives. For example, reductive amination of 4-(3-methylbutoxy)phenylacetone with chiral catalysts yields (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine in >95% enantiomeric excess.
  • Structure-Activity Relationships (SAR) : Studies on substituent effects revealed that bulky alkoxy groups (e.g., 3-methylbutoxy) improve target selectivity in neurotransmitter analogs.

Comparative Analysis of Phenethylamine Derivatives

Compound Class Example Biological Relevance Synthetic Method
Neurotransmitters Dopamine Native ligand for adrenergic receptors Biosynthesis from tyrosine
Synthetic Derivatives (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine Probe for receptor subtype selectivity Multi-step organic synthesis
Fluorinated Analogs 4-Fluoroamphetamine PET imaging agents Electrophilic fluorination

The evolution of synthetic strategies—particularly transition-metal-catalyzed asymmetric reactions—has allowed precise control over stereochemistry in compounds like (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine. These advancements have facilitated exploration of its potential as a scaffold for novel bioactive molecules.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine

InChI

InChI=1S/C13H21NO/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m1/s1

InChI Key

BXDVYYXCTVFKDC-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OCCC(C)C)N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(3-Methylbutoxy)benzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 4-(3-Methylbutoxy)benzaldehyde with ®-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Optimization of Reaction Conditions: Employing high-throughput screening to identify optimal reaction conditions, including temperature, solvent, and catalyst concentration.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction of the phenyl ring or the amine group can be achieved using hydrogenation or hydride donors.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products:

    Oxidation Products: Formation of imines or oxides.

    Reduction Products: Formation of reduced amines or hydrogenated phenyl derivatives.

    Substitution Products: Functionalized phenyl derivatives with various substituents.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms.

    Biochemical Probes: Utilized as a probe to study biochemical pathways and interactions.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Material Science: Used in the development of novel materials with specific properties.

    Agrochemicals: Potential application in the synthesis of agrochemical agents.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(3-Methylbutoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Substituent Position : Meta- and para-substitutions on the phenyl ring yield distinct biological profiles. For example, para-substituted trifluoromethoxy groups enhance σ1R binding , while ortho-substitutions may hinder target engagement.
    • Chirality Impact : The R-configuration in (R)-1-(4-fluoro-3-methoxyphenyl)ethanamine is critical for its activity as a pharmaceutical intermediate, suggesting similar stereochemical dependencies for the target compound .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to those for related ethanamines, such as reductive amination of ketones or resolution of racemic mixtures .

Biological Activity

The compound (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine , also known as a phenyl ethanamine derivative, has garnered attention in biochemical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C13H21NO
  • Molecular Weight : 207.31 g/mol
  • InChIKey : VFGAFGJOOSZYOJ-UHFFFAOYSA-N

The compound features a phenyl ring substituted with a 3-methylbutoxy group and an ethanamine moiety, which may influence its interaction with biological targets.

The biological activity of (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine is primarily attributed to its interactions with neurotransmitter systems. Compounds with similar structures often exhibit pharmacological properties that suggest potential psychoactive effects. The following mechanisms have been proposed:

  • Receptor Modulation : The compound may interact with various receptors, including adrenergic and dopaminergic receptors, influencing neurotransmission.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Pharmacological Properties

Research indicates that (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine could have several pharmacological applications:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress.
  • Antidepressant Activity : Similar compounds have shown promise in alleviating symptoms of depression by modulating serotonin levels.

Study 1: Neuroprotective Effects

A study conducted by researchers at a leading university investigated the neuroprotective properties of (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine. The results indicated that the compound significantly reduced neuronal apoptosis in vitro when exposed to oxidative stressors. The mechanism was linked to the activation of survival pathways involving Bcl-2 family proteins.

Study 2: Antidepressant Potential

Another investigation focused on the antidepressant potential of this compound. In a rodent model of depression, administration of (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine resulted in a marked decrease in depressive-like behaviors. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting enhanced serotonergic activity.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamineC13H21NO207.31 g/molEnantiomeric form with distinct biological activity
(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamineC13H21NO207.31 g/molPotentially differing pharmacodynamics
(2S)-2-[4-(3-methylbutoxy)phenyl]propan-1-amineC13H21NO207.31 g/molDifferent stereochemistry influencing activity

The differences in stereochemistry among these compounds can lead to variations in their biological activities and therapeutic potentials.

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